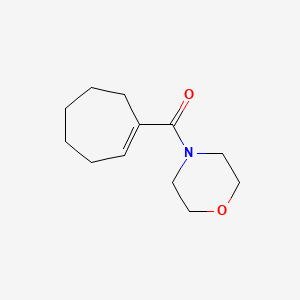
Cyclohepten-1-yl(morpholin-4-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclohepten-1-yl(morpholin-4-yl)methanone is a chemical compound that features a cycloheptene ring attached to a morpholine ring via a methanone group. This compound is of interest due to its unique structure, which combines the properties of both cycloheptene and morpholine, making it useful in various chemical and pharmaceutical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohepten-1-yl(morpholin-4-yl)methanone typically involves the reaction of cycloheptene with morpholine in the presence of a suitable catalyst. One common method involves the use of a palladium-catalyzed coupling reaction. The reaction conditions often include a solvent such as dichloromethane, and the process is carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the product .
Analyse Chemischer Reaktionen
Types of Reactions
Cyclohepten-1-yl(morpholin-4-yl)methanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the methanone group to a methanol group.
Substitution: The morpholine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Cyclohepten-1-yl(morpholin-4-yl)carboxylic acid.
Reduction: Cyclohepten-1-yl(morpholin-4-yl)methanol.
Substitution: Various substituted morpholine derivatives.
Wissenschaftliche Forschungsanwendungen
Cyclohepten-1-yl(morpholin-4-yl)methanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of Cyclohepten-1-yl(morpholin-4-yl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Cyclohexen-1-yl(morpholin-4-yl)methanone
- Cyclopenten-1-yl(morpholin-4-yl)methanone
- Cycloocten-1-yl(morpholin-4-yl)methanone
Uniqueness
Cyclohepten-1-yl(morpholin-4-yl)methanone is unique due to its seven-membered cycloheptene ring, which imparts distinct chemical and physical properties compared to its five- or six-membered counterparts. This structural feature can influence its reactivity and interaction with biological targets, making it a valuable compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
91554-20-0 |
|---|---|
Molekularformel |
C12H19NO2 |
Molekulargewicht |
209.28 g/mol |
IUPAC-Name |
cyclohepten-1-yl(morpholin-4-yl)methanone |
InChI |
InChI=1S/C12H19NO2/c14-12(13-7-9-15-10-8-13)11-5-3-1-2-4-6-11/h5H,1-4,6-10H2 |
InChI-Schlüssel |
UYCSPRNZSHLPFV-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC=C(CC1)C(=O)N2CCOCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



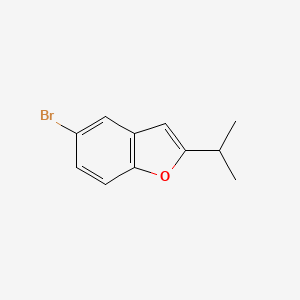

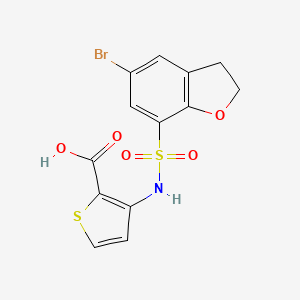
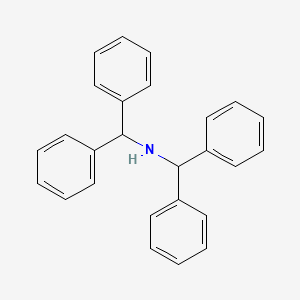
![Imidazo[1,5-a]pyridin-3-ylmethanol](/img/structure/B14015914.png)
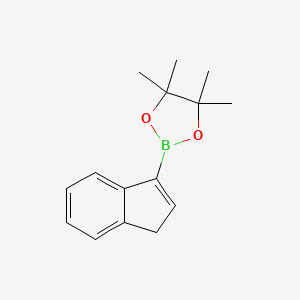

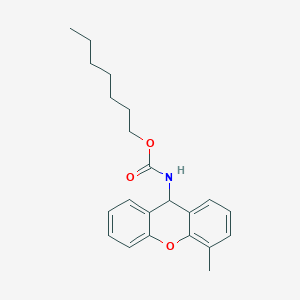
![2-[4-[(2,4-dimethoxyphenyl)iminomethyl]-N-ethylanilino]acetonitrile](/img/structure/B14015939.png)

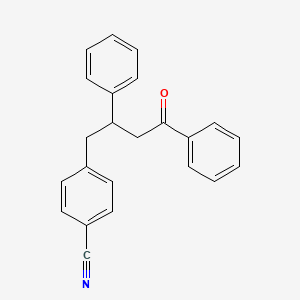
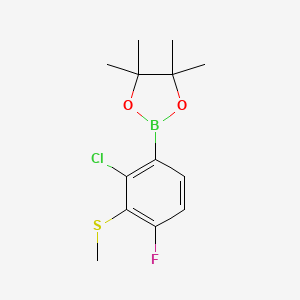
![2-[4-[4-[[amino-(diaminomethylideneamino)methylidene]amino]phenyl]sulfonylphenyl]-1-(diaminomethylidene)guanidine](/img/structure/B14015984.png)
